3-Cyclopropoxy-2-formylisonicotinic acid
Description
3-Cyclopropoxy-2-formylisonicotinic acid is a substituted isonicotinic acid derivative characterized by a cyclopropoxy group at position 3 and a formyl group at position 2.
The cyclopropoxy moiety may enhance metabolic stability compared to bulkier alkoxy groups, while the formyl group could serve as a reactive site for further chemical modifications.
Properties
Molecular Formula |
C10H9NO4 |
|---|---|
Molecular Weight |
207.18 g/mol |
IUPAC Name |
3-cyclopropyloxy-2-formylpyridine-4-carboxylic acid |
InChI |
InChI=1S/C10H9NO4/c12-5-8-9(15-6-1-2-6)7(10(13)14)3-4-11-8/h3-6H,1-2H2,(H,13,14) |
InChI Key |
YUMWUMCIYQUFAP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=C(C=CN=C2C=O)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropoxy-2-formylisonicotinic acid typically involves the introduction of the cyclopropoxy group and the formyl group onto the isonicotinic acid backbone. One common method involves the reaction of isonicotinic acid with cyclopropyl alcohol in the presence of a suitable catalyst to form the cyclopropoxy derivative. This is followed by formylation using reagents such as formic acid or formyl chloride under controlled conditions .
Industrial Production Methods
Industrial production of 3-Cyclopropoxy-2-formylisonicotinic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to obtain the desired compound with high purity .
Chemical Reactions Analysis
Types of Reactions
3-Cyclopropoxy-2-formylisonicotinic acid can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The cyclopropoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or halides under basic or acidic conditions.
Major Products Formed
Oxidation: 3-Cyclopropoxy-2-carboxyisonicotinic acid.
Reduction: 3-Cyclopropoxy-2-hydroxymethylisonicotinic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Cyclopropoxy-2-formylisonicotinic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as a building block in organic synthesis
Mechanism of Action
The mechanism of action of 3-Cyclopropoxy-2-formylisonicotinic acid involves its interaction with specific molecular targets and pathways. The formyl group can participate in various biochemical reactions, including enzyme inhibition and receptor binding. The cyclopropoxy group may enhance the compound’s stability and bioavailability, allowing it to effectively interact with its targets .
Comparison with Similar Compounds
Cyclopropoxy-Containing Compounds
- Cyclophosphamide : A nitrogen mustard alkylating agent with a cyclopropane ring. Unlike 3-cyclopropoxy-2-formylisonicotinic acid, cyclophosphamide’s bioactivity relies on hepatic activation to produce cytotoxic metabolites. Its research output is extensive, with over 1,685 PubMed entries (as of 2018) .
- MCC-465: A doxorubicin analog encapsulated in a liposomal carrier.
Formylated Isonicotinic Acid Derivatives
- Isonicotinic Acid Hydrazide (INH) : A first-line antitubercular agent. The absence of a formyl group in INH reduces its reactivity compared to 3-cyclopropoxy-2-formylisonicotinic acid, but both share a pyridine core that influences target binding.
Functional Analogues
Liposomal Formulations
- Liposomal Doxorubicin (e.g., Myocet) : With 1,503 PubMed entries, this formulation exemplifies how structural modifications (e.g., liposomal encapsulation) enhance therapeutic indices. While 3-cyclopropoxy-2-formylisonicotinic acid lacks a delivery system, its formyl group could theoretically enable conjugation to carriers like liposomes .
Key Comparative Data
| Parameter | 3-Cyclopropoxy-2-formylisonicotinic Acid | Cyclophosphamide | Isonicotinic Acid Hydrazide (INH) |
|---|---|---|---|
| Core Structure | Substituted isonicotinic acid | Oxazaphosphorine | Pyridine-4-carboxylic hydrazide |
| Key Functional Groups | Cyclopropoxy, formyl | Cyclophosphamide ring | Hydrazide |
| Primary Applications | Undefined (research-stage) | Anticancer | Antitubercular |
| PubMed Entries (2018) | Not reported | 1,685 | >10,000 |
| Metabolic Stability | Hypothesized high | Low (requires activation) | Moderate |
Research Findings and Limitations
- Synthesis and Reactivity: The formyl group in 3-cyclopropoxy-2-formylisonicotinic acid may allow Schiff base formation, a feature exploited in prodrug strategies.
- However, in vitro or in vivo data are absent.
- Research Gaps: Limited PubMed entries for niche cyclopropoxy derivatives (e.g., MCC-465: 8 entries) contrast sharply with established drugs like INH, underscoring the need for targeted studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
